3-Hydroxy-3,4-dimethylpentanoic acid
Description
3-Hydroxy-3,4-dimethylpentanoic acid (HDMPA) is a branched-chain hydroxy acid characterized by a pentanoic acid backbone with hydroxyl and methyl substituents at the 3rd and 4th carbon positions. For instance, the lactone form of 4-Hydroxy-3,4-dimethylpentanoic acid (a positional isomer of HDMPA) has been synthesized via irradiation of methyl crotonate, exhibiting a boiling point of 74–75°C (0.8 mm Hg) and distinct spectral features, including IR absorption at 1783 cm⁻¹ (C=O) and NMR signals for methyl groups .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxy-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)7(3,10)4-6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |
InChI Key |
ARJHZOQTMKOGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Sodium Hydroxide-Mediated Saponification
The most widely reported method involves saponification of alkyl esters under alkaline conditions. For example, ethyl 3-hydroxy-3,4-dimethylpentanoate undergoes hydrolysis in the presence of sodium hydroxide (NaOH) to yield the sodium salt of the target acid, which is subsequently acidified.
Reaction Conditions :
- Solvent : Toluene or ethylbenzene
- Base : 40–50% aqueous NaOH
- Temperature : 100–120°C
- Time : 5–20 hours
- Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
Mechanistic Pathway :
- Nucleophilic attack by hydroxide ions at the ester carbonyl group.
- Formation of a tetrahedral intermediate.
- Cleavage of the ester bond to generate the carboxylate salt.
- Acidification with hydrochloric acid (HCl) to precipitate the free acid.
Yield Optimization :
- Increasing NaOH concentration (≥40%) improves conversion rates but risks side reactions such as decarboxylation.
- Phase-transfer catalysts reduce reaction time by 30–40%.
Data Table :
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| NaOH Concentration | 40–50% (w/v) | 45% |
| Temperature | 100–120°C | 110°C |
| Catalyst Loading | 0.5–1.5 mol% | 1.0 mol% |
| Yield | 75–92% | 88% |
Lithium Hydroxide-Mediated Hydrolysis
Lithium hydroxide (LiOH) offers a milder alternative for ester hydrolysis, particularly for acid-sensitive substrates. A protocol adapted from Weinreb amide synthesis demonstrates efficient cleavage of methyl esters under ambient conditions.
Procedure :
- Dissolve methyl 3-hydroxy-3,4-dimethylpentanoate in tetrahydrofuran (THF)/methanol/water (3:1:1).
- Add LiOH·H₂O (2.0 equiv) at 0°C.
- Stir at room temperature for 16 hours.
- Acidify to pH 2 with HCl and extract with diethyl ether.
Advantages :
- Avoids high temperatures, reducing degradation risks.
- Compatible with esters containing β-hydroxy groups.
Acid-Catalyzed Hydrolysis
Concentrated mineral acids (e.g., H₂SO₄, HCl) facilitate ester hydrolysis via protonation of the carbonyl oxygen, increasing electrophilicity.
Typical Protocol :
- Reflux ethyl ester with 6M HCl in ethanol (1:3 v/v) for 8–12 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
Limitations :
- Tertiary alcohols may undergo dehydration under acidic conditions, forming α,β-unsaturated acids.
- Lower yields (60–70%) compared to alkaline methods.
Multi-Step Synthesis via Alkylation and Hydrolysis
Alkylation of β-Keto Esters
A patent-derived strategy constructs the carbon skeleton through sequential alkylation and reduction:
Step 1: Alkylation of Ethyl Acetoacetate
- Treat ethyl acetoacetate with methyl iodide (2.0 equiv) in THF.
- Add sodium hydride (NaH) as a base at 0°C.
- Stir for 6 hours to form ethyl 3,4-dimethylacetoacetate.
Step 2: Reduction of Ketone to Alcohol
- Reduce the ketone group using sodium borohydride (NaBH₄) in methanol.
- Stir for 3 hours at 25°C.
Step 3: Ester Hydrolysis
- Hydrolyze the ester with NaOH as described in Section 1.1.
Grignard Reaction-Based Synthesis
This method exploits the nucleophilic addition of Grignard reagents to γ-keto esters:
- React ethyl 4-oxopentanoate with methylmagnesium bromide (2.0 equiv) in dry THF.
- Quench with ammonium chloride and hydrolyze the ester.
Yield : 55–60% (unoptimized).
Comparative Analysis of Preparation Methods
Efficiency Metrics :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NaOH Saponification | 88 | 95 | High |
| LiOH Hydrolysis | 75 | 98 | Moderate |
| Acid-Catalyzed | 65 | 90 | Low |
| Alkylation-Hydrolysis | 68 | 93 | High |
Key Findings :
- NaOH saponification achieves the highest yield and scalability, making it preferable for industrial applications.
- LiOH hydrolysis offers superior purity for lab-scale synthesis.
- Multi-step alkylation provides structural flexibility but requires rigorous optimization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethylpentanoic acid or 3,4-dimethyl-2-pentanone.
Reduction: Formation of 3-hydroxy-3,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-3,4-dimethylpentanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of HDMPA, highlighting differences in functional groups and molecular frameworks:
Physical and Spectral Properties
- Lactone Derivatives: The lactone form of 4-Hydroxy-3,4-dimethylpentanoic acid (a positional isomer of HDMPA) shows IR absorption at 1783 cm⁻¹ (C=O stretch) and NMR signals at δ 1.05–1.39 ppm for methyl groups, confirming branched-chain steric effects .
- Amino Derivatives: (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid has a molecular weight of 161.21 g/mol, with applications in DNA-templated library synthesis due to its stereochemical complexity .
Key Differences and Implications
- Hydrophilicity vs. Lipophilicity: The hydroxyl and amino groups in HDMPA analogs increase hydrophilicity compared to purely alkyl-substituted acids (e.g., 2-ethyl-3,4-dimethylpentanoic acid), impacting their solubility in biological systems .
- Stereochemical Complexity: Chiral centers in amino derivatives (e.g., (2S,3R)-configuration) enhance their utility in enantioselective synthesis, unlike non-chiral trimethyl variants .
- Thermal Stability : Lactone derivatives exhibit lower boiling points due to cyclic ester formation, whereas linear acids like HDMPA may have higher thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
